molecular formula C16H20N2O7 B2563346 dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate CAS No. 1013753-93-9

dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate

Cat. No.: B2563346
CAS No.: 1013753-93-9
M. Wt: 352.343
InChI Key: LRTYLHLIHPDRAL-NSHDSACASA-N
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Description

Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate is a synthetic organic compound characterized by the presence of a benzodioxole moiety attached to a glutamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Carbamoylation: The benzodioxole intermediate is then reacted with an isocyanate to form the carbamoyl derivative.

    Coupling with L-Glutamate: The carbamoyl derivative is coupled with dimethyl L-glutamate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbamoyl group can yield amine derivatives.

    Substitution: The methoxy groups on the glutamate can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted glutamate derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the glutamate backbone may mimic natural substrates, leading to inhibition or activation of enzymatic activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-aspartate: Similar structure but with an aspartate backbone.

    Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-alanine: Similar structure but with an alanine backbone.

    Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-phenylalanine: Similar structure but with a phenylalanine backbone.

Uniqueness

Dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate is unique due to its specific combination of the benzodioxole moiety and the glutamate backbone, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

dimethyl (2S)-2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-22-14(19)6-4-11(15(20)23-2)18-16(21)17-8-10-3-5-12-13(7-10)25-9-24-12/h3,5,7,11H,4,6,8-9H2,1-2H3,(H2,17,18,21)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTYLHLIHPDRAL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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